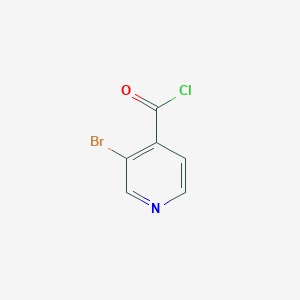

3-Bromopyridine-4-carbonyl chloride

Description

Significance of Pyridine-Based Acyl Chlorides as Reactive Intermediates in Organic Synthesis

Pyridine (B92270) acyl chlorides are a class of organic compounds characterized by a pyridine ring substituted with a carbonyl chloride group (-COCl). This functional group combination renders them exceptionally reactive towards a wide range of nucleophiles. The electron-withdrawing nature of the pyridine ring, coupled with the inherent reactivity of the acyl chloride moiety, makes the carbonyl carbon highly electrophilic. This heightened reactivity allows for facile reactions with alcohols, amines, and other nucleophiles to form esters, amides, and ketones, respectively. These reactions are fundamental in the construction of more complex molecules, and the use of pyridine acyl chlorides often proceeds under mild conditions with high yields, making them attractive tools for synthetic chemists.

Overview of Halogenated Pyridine Building Blocks and Their Utility in Heterocyclic Chemistry

Halogenated pyridines are indispensable building blocks in the synthesis of a vast array of heterocyclic compounds. cymitquimica.com The presence of a halogen atom, such as bromine or chlorine, on the pyridine ring provides a reactive handle for a variety of synthetic transformations. These transformations include nucleophilic aromatic substitution and, perhaps more significantly, a range of metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. This versatility enables the introduction of diverse substituents onto the pyridine core, facilitating the construction of libraries of compounds for drug discovery and materials science research. The strategic placement of a halogen on the pyridine ring can also influence the molecule's electronic properties and biological activity.

Contextualization of 3-Bromopyridine-4-carbonyl chloride within Contemporary Research on Pyridine Derivatives

Within the family of halogenated pyridine acyl chlorides, 3-Bromopyridine-4-carbonyl chloride stands out as a particularly useful bifunctional reagent. This molecule incorporates both a reactive acyl chloride at the 4-position and a synthetically versatile bromine atom at the 3-position. This unique arrangement allows for sequential and regioselective reactions. For instance, the acyl chloride can first be reacted with a nucleophile to form a stable amide or ester. Subsequently, the bromine atom can participate in a cross-coupling reaction to introduce a new substituent at the 3-position. This "two-stage" reactivity makes 3-Bromopyridine-4-carbonyl chloride a valuable tool for the efficient assembly of complex, highly substituted pyridine derivatives, which are often sought after in the development of new pharmaceuticals and other functional molecules. Its utility is exemplified in the synthesis of various kinase inhibitors, where the pyridine scaffold is a common motif.

Properties

IUPAC Name |

3-bromopyridine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-3-9-2-1-4(5)6(8)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXQCWYKQHICRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromopyridine 4 Carbonyl Chloride

Precursor Synthesis: Advanced Pathways to 3-Bromopyridine-4-carboxylic Acid

The synthesis of 3-bromopyridine-4-carboxylic acid is a key step, and various methods have been developed to achieve this. These can be broadly categorized into carboxylation strategies and cross-coupling reactions.

Carboxylation Strategies Involving Organometallic Bromopyridine Intermediates

These methods involve the formation of a carbon-carbon bond by introducing a carboxyl group onto the pyridine (B92270) ring.

A common and effective method for the synthesis of carboxylic acids is through the carboxylation of Grignard reagents. youtube.com This process involves the reaction of an organohalide with magnesium metal to form an organomagnesium halide, which then acts as a nucleophile. leah4sci.commasterorganicchemistry.com

In the case of 3-bromopyridine (B30812), it can be reacted with magnesium in an ether solvent to form the corresponding Grignard reagent, 3-pyridylmagnesium bromide. pipzine-chem.com This reagent is then treated with solid carbon dioxide (dry ice), which acts as an electrophile. masterorganicchemistry.comtamu.edu The nucleophilic Grignard reagent attacks the electrophilic carbon of the carbon dioxide, forming a magnesium carboxylate salt. youtube.comtamu.edu Subsequent acidification of this salt with an aqueous acid, such as hydrochloric acid, yields 3-bromopyridine-4-carboxylic acid. pipzine-chem.comtamu.edu

It is important to note that Grignard reagents are highly reactive and sensitive to moisture and protic solvents, which can destroy the reagent. leah4sci.com Therefore, the reaction must be carried out under anhydrous conditions.

Organolithium reagents offer an alternative to Grignard reagents for carboxylation. While the direct lithiation of 3-bromopyridine can be complex, leading to a mixture of isomers, specific strategies can be employed for C4-functionalization. One approach involves a halogen-metal exchange, where an organolithium reagent, such as n-butyllithium, is used to replace the bromine atom with lithium. The resulting 3-pyridyllithium can then be carboxylated by reaction with carbon dioxide.

However, a more directed approach for C4-carboxylation involves the use of a directed ortho-metalation (DoM) strategy. This would typically require a directing group at a position ortho to the desired carboxylation site. In the absence of a suitable directing group on 3-bromopyridine for C4-lithiation, this method is less direct.

It is also worth noting that organolithium reagents can react with carboxylic acids to form ketones upon the addition of two equivalents of the organolithium reagent. masterorganicchemistry.com This highlights the need for careful control of stoichiometry and reaction conditions when using organolithium reagents for carboxylation.

Cross-Coupling Strategies for Constructing the Pyridine Core

While less direct for the synthesis of 3-bromopyridine-4-carboxylic acid from a pre-formed bromopyridine, cross-coupling reactions are fundamental in constructing substituted pyridine rings. These methods can be employed to build the pyridine core with the desired substitution pattern, including the bromo and carboxyl functionalities.

Decarboxylative cross-coupling reactions, for instance, involve the coupling of a carboxylic acid with an organic halide, resulting in the formation of a new carbon-carbon bond and the loss of carbon dioxide. wikipedia.org While typically used to couple a carboxylic acid with a halide, variations of this chemistry could be envisioned to construct the 3-bromopyridine-4-carboxylic acid skeleton. For example, a suitably substituted pyridine precursor could undergo a palladium-catalyzed cross-coupling reaction. wikipedia.org

Recent advancements have also demonstrated the formal cross-coupling of amines and carboxylic acids to form C(sp³)–C(sp²) bonds, further expanding the toolkit for constructing complex molecules. nih.gov These advanced methods highlight the versatility of cross-coupling chemistry in organic synthesis.

Conversion of 3-Bromopyridine-4-carboxylic Acid to 3-Bromopyridine-4-carbonyl chloride

The final step in the synthesis is the conversion of the carboxylic acid to the more reactive acid chloride.

Thionyl Chloride (SOCl₂) Mediated Chlorination

The most common and efficient method for converting carboxylic acids to their corresponding acid chlorides is through reaction with thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.orgchemistrysteps.com This reaction is widely used due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which can be easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com

The mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. chemistrysteps.com This is followed by the expulsion of a chloride ion and the formation of a chlorosulfite intermediate. libretexts.org The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride. libretexts.org

The reaction is often carried out in the presence of a catalytic amount of pyridine. scispace.com Pyridine acts as a catalyst by reacting with the intermediate to form a more reactive species, which is then more susceptible to nucleophilic attack by the chloride ion. scispace.com

Table 1: Key Reactions and Reagents

| Reaction Step | Starting Material | Reagent(s) | Product |

|---|

Utilization of Phosphorus Chlorides (PCl₃, PCl₅, POCl₃) as Chlorinating Agents

Phosphorus chlorides, including phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃), are also effective reagents for the synthesis of acyl chlorides from carboxylic acids. chemguide.co.uklibretexts.orglibretexts.org

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids at room temperature to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. chemguide.co.uklibretexts.org

Phosphorus Trichloride (PCl₃): A liquid reagent, PCl₃ reacts with carboxylic acids to form the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.orgresearchgate.net This method can be advantageous as it avoids the generation of HCl gas. youtube.com Often, heating is required to drive the reaction to completion. researchgate.net

Phosphorus Oxychloride (POCl₃): While primarily used for the chlorination of hydroxy-pyridines and -pyrimidines, POCl₃ can also be used in some cases for the conversion of carboxylic acids to acyl chlorides, particularly in the presence of a base like pyridine. nih.govnih.govmasterorganicchemistry.com It can also act as a coupling reagent for ester and amide synthesis. rsc.org

The choice between these reagents often depends on the specific substrate, desired reaction conditions, and the ease of separating the product from the byproducts. Fractional distillation is a common method for purification. chemguide.co.uklibretexts.org

Phosgene (B1210022) (COCl₂) and its Derivatives in Acyl Chloride Formation

Phosgene (COCl₂) is a highly reactive and effective reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.org However, due to its extreme toxicity, its use is often limited to industrial settings with stringent safety protocols. researchgate.net

Derivatives of phosgene, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), are often used as safer, solid substitutes. sigmaaldrich.comnih.gov Triphosgene, in particular, is a crystalline solid that is easier and safer to handle than gaseous phosgene. nih.gov It can be decomposed into phosgene in situ, often with the aid of a catalyst like pyridine or chloride ions. mdma.chgoogle.com These reagents can be used for a variety of transformations, including the synthesis of acyl chlorides. nih.gov

The reaction of triphosgene with a carboxylic acid, often in the presence of pyridine, can provide the corresponding acyl chloride under mild conditions. nih.gov

Exploration of Novel Mild Chlorination Reagents

Research into milder and more selective chlorinating agents is an ongoing area of interest. One such class of reagents is 3,3-dichlorocyclopropenes. These compounds can activate carboxylic acids towards nucleophilic acyl substitution, allowing for the rapid formation of acid chlorides under mild conditions. organic-chemistry.orglookchem.com The reaction is often accelerated by the addition of a tertiary amine base. lookchem.com This method provides an alternative to the harsher conditions sometimes required with traditional chlorinating agents.

Advanced Synthetic Techniques and Process Intensification

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and scalable processes. Process intensification, through techniques like continuous flow chemistry, offers significant advantages over traditional batch processing.

Continuous Flow Chemistry Applications for Acyl Chloride Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of acyl chlorides, including potentially for 3-Bromopyridine-4-carbonyl chloride. researchgate.net This technology offers several benefits, such as enhanced safety (especially when using hazardous reagents like phosgene), improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. acs.org

For instance, the in-situ generation of phosgene from chloroform (B151607) in a flow reactor has been reported, followed by its immediate use in the chlorination of carboxylic acids. acs.org This "on-demand" generation minimizes the risks associated with storing and handling large quantities of toxic phosgene. Similarly, the use of triphosgene in continuous flow systems has been explored for the synthesis of various compounds, demonstrating the adaptability of this technology to modern synthetic challenges. researchgate.net

Microreactor Technology for Enhanced Reaction Control and Efficiency

The application of microreactor or continuous flow technology to the synthesis of acyl chlorides, including 3-Bromopyridine-4-carbonyl chloride, represents a significant advancement over traditional batch processes. While specific research detailing the synthesis of 3-Bromopyridine-4-carbonyl chloride in a microreactor is not extensively published, the principles and advantages of this technology are well-established for similar transformations. rsc.orgnih.gov

A general approach for the synthesis of acyl chlorides in a continuous flow system involves the reaction of a carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. For instance, a solution of the carboxylic acid (e.g., 3-Bromopyridine-4-carboxylic acid) and the chlorinating agent can be continuously pumped and mixed in a microreactor. The resulting product stream containing the acyl chloride can then be directly used in a subsequent reaction step, a key feature of continuous processing. nih.govresearchgate.net

Table 1: Potential Parameters for Microreactor Synthesis of 3-Bromopyridine-4-carbonyl chloride

| Parameter | Value |

| Reactants | 3-Bromopyridine-4-carboxylic acid, Thionyl chloride (or Oxalyl chloride) |

| Solvent | Dichloromethane (B109758), Chloroform |

| Temperature | 25-60 °C |

| Residence Time | 1-10 minutes |

| Flow Rate | 0.1-1.0 mL/min |

This table presents hypothetical parameters based on general knowledge of acyl chloride synthesis in microreactors. Specific conditions for 3-Bromopyridine-4-carbonyl chloride would require experimental optimization.

The adoption of microreactor technology for the synthesis of 3-Bromopyridine-4-carbonyl chloride would likely lead to higher yields, improved purity, and a safer, more scalable process compared to conventional batch methods.

One-Pot Synthetic Strategies Involving In-Situ Acyl Chloride Formation

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. The in-situ formation of 3-Bromopyridine-4-carbonyl chloride is a key step in many one-pot procedures, particularly for the synthesis of amides and esters. chemicalbook.comorgsyn.org

In this approach, 3-Bromopyridine-4-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in the presence of a suitable solvent. chemicalbook.comorgsyn.org The resulting 3-Bromopyridine-4-carbonyl chloride is not isolated but is immediately reacted with a nucleophile (e.g., an amine or alcohol) that has been added to the same reaction mixture. chemicalbook.com

A common procedure involves dissolving the carboxylic acid in an inert solvent like dichloromethane or toluene. A slight excess of the chlorinating agent is then added, often at room temperature or with gentle heating. orgsyn.org The completion of the acyl chloride formation can often be monitored by the cessation of gas evolution (e.g., HCl and SO₂ when using thionyl chloride). masterorganicchemistry.com Subsequently, the nucleophile, and often a base to neutralize the generated HCl, is introduced to the reaction mixture to form the final product.

Table 2: General Conditions for One-Pot Amide Synthesis via In-Situ Acyl Chloride Formation

| Parameter | Reagent/Condition | Purpose |

| Starting Material | 3-Bromopyridine-4-carboxylic acid | Acid source |

| Chlorinating Agent | Thionyl chloride or Oxalyl chloride | Forms the acyl chloride in-situ |

| Solvent | Dichloromethane, Toluene, Acetonitrile | Provides reaction medium |

| Nucleophile | Primary or secondary amine | Forms the amide bond |

| Base (optional) | Pyridine, Triethylamine (B128534) | Scavenges HCl byproduct |

| Temperature | 0 °C to reflux | Controls reaction rate |

This table outlines a general methodology. Specific conditions are substrate-dependent and require optimization.

The use of oxalyl chloride is sometimes preferred as it can be effective under milder conditions and the byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup. chemicalbook.com The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride.

Mechanistic Investigations of 3 Bromopyridine 4 Carbonyl Chloride Reactivity

Nucleophilic Acyl Substitution Mechanisms at the Carbonyl Center

The carbonyl chloride group of 3-Bromopyridine-4-carbonyl chloride is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. This class of reaction proceeds through a well-established addition-elimination mechanism. masterorganicchemistry.com The general pathway involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, followed by the expulsion of the chloride leaving group.

Elucidation of Tetrahedral Intermediate Formation and Collapse Pathways

A central feature of the nucleophilic acyl substitution mechanism is the formation of a transient tetrahedral intermediate. wikipedia.orgtaylorandfrancis.com When a nucleophile attacks the carbonyl carbon of 3-Bromopyridine-4-carbonyl chloride, the hybridization of the carbon changes from sp² to sp³, resulting in a tetrahedral geometry. youtube.com This intermediate is typically unstable and rapidly collapses. wikipedia.org

The collapse of the tetrahedral intermediate involves the reformation of the carbon-oxygen double bond and the expulsion of a leaving group. In the case of 3-Bromopyridine-4-carbonyl chloride, the chloride ion is an excellent leaving group, facilitating the forward reaction. The stability of the tetrahedral intermediate can be influenced by the nature of the attacking nucleophile and the solvent conditions. wikipedia.org For instance, reactions with strong, negatively charged nucleophiles often proceed through a straightforward two-step addition-elimination pathway. masterorganicchemistry.comchadsprep.com In contrast, reactions with weaker, neutral nucleophiles may require acid catalysis to activate the carbonyl group and facilitate the departure of the leaving group. chadsprep.combyjus.comlibretexts.org

Influence of the Pyridine (B92270) Ring's Electronic Nature on Carbonyl Electrophilicity

The electronic properties of the pyridine ring significantly impact the reactivity of the attached carbonyl chloride group. The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. imperial.ac.uk This electron-withdrawing nature is transmitted through the ring to the carbonyl group, increasing its electrophilicity.

Specifically, the nitrogen atom in the pyridine ring exerts both inductive and resonance effects, drawing electron density away from the ring carbons. imperial.ac.uk This effect is particularly pronounced at the 2- and 4-positions. cdnsciencepub.com In 3-Bromopyridine-4-carbonyl chloride, the carbonyl group is situated at the 4-position, a site of significant electron deficiency. This enhanced electrophilicity at the carbonyl carbon makes it more susceptible to attack by nucleophiles. Studies on substituted pyridines have shown a direct correlation between the electron-withdrawing strength of substituents on the pyridine ring and the reactivity of an attached functional group. nih.gov

Kinetic and Thermodynamic Aspects of Nucleophilic Attack

The kinetics of nucleophilic attack on 3-Bromopyridine-4-carbonyl chloride are largely governed by the activation energy required to form the tetrahedral intermediate. The electrophilicity of the carbonyl carbon, as influenced by the pyridine ring, plays a crucial role in determining this energy barrier. A more electrophilic carbonyl center will lead to a lower activation energy and a faster reaction rate.

Reactivity of the Pyridine Ring Bromine Moiety

Beyond the reactivity of the carbonyl chloride, the bromine atom on the pyridine ring offers a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. libretexts.org In the context of 3-Bromopyridine-4-carbonyl chloride, the bromine atom can serve as the electrophilic partner in this coupling.

The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling of 3-bromopyridine (B30812) derivatives has been successfully demonstrated with various organoboron reagents, including boronic acids and their esters. rsc.orgresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and suppressing side reactions. libretexts.orgresearchgate.net For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the reactivity of the palladium catalyst. libretexts.org The reaction conditions can be optimized for a variety of substrates, including those with sensitive functional groups. nih.govacs.org

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Bromopyridine Derivatives

| Electrophile | Organoboron Reagent | Catalyst/Ligand | Base | Solvent | Product Yield | Reference |

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Good | researchgate.net |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | Aqueous media | High | researchgate.net |

| 3-Bromopyridine | 3-Thienyl DABO boronate | Pd(acac)₂ / (t-Bu)₃P·HBF₄ | - | DMF | 73% | acs.org |

This table is illustrative and specific yields can vary based on precise reaction conditions.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the pyridine ring, providing access to a diverse array of complex molecules.

Stille Coupling with Organostannane Reagents

The Stille coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. It involves the palladium-catalyzed cross-coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. nrochemistry.comlibretexts.org

In the context of 3-bromopyridine-4-carbonyl chloride, the Stille coupling offers a powerful tool for introducing a diverse range of substituents at the 3-position of the pyridine ring. The general mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgnrochemistry.com

The catalytic cycle begins with the oxidative addition of the aryl bromide (in this case, the 3-bromopyridine derivative) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgnrochemistry.com

Several factors can influence the efficiency of the Stille coupling. The choice of palladium catalyst and ligands is crucial, with sterically hindered and electron-rich ligands often accelerating the coupling. harvard.edu Additives such as copper(I) iodide (CuI) and fluoride (B91410) ions can also significantly increase the reaction rate. organic-chemistry.orgharvard.edu

Below is a table summarizing representative Stille coupling reactions involving bromopyridine derivatives, highlighting the versatility of this methodology.

| Organostannane Reagent | Product | Catalyst System | Conditions | Yield (%) | Reference |

| n-Bu3Sn-Aryl | Aryl-substituted pyridine | Pd(PPh3)2Cl2, CuO | DMF, 130 °C, microwave | 89 | harvard.edu |

| n-Bu3Sn-Alkenyl | Alkenyl-substituted pyridine | Pd2(dba)3, Ligand | Dioxane, 110 °C | 97 | harvard.edu |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. organic-chemistry.orgnih.gov This reaction is of significant importance in the synthesis of pharmaceuticals, natural products, and organic materials. For 3-bromopyridine-4-carbonyl chloride, the Sonogashira coupling enables the introduction of an alkynyl group at the 3-position.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (usually CuI), and an amine base. organic-chemistry.org The catalytic cycle is thought to involve both a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition of the aryl halide to the Pd(0) catalyst. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. The final step is reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain applications. organic-chemistry.org The choice of palladium catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency and substrate scope. scirp.orgscirp.org For instance, the use of Pd(CF3COO)2 as a catalyst with PPh3 as a ligand in DMF has been shown to be effective for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes. scirp.orgscirp.org

The following table presents examples of Sonogashira coupling reactions with bromopyridine derivatives.

| Terminal Alkyne | Product | Catalyst System | Conditions | Yield (%) | Reference |

| Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | Pd(CF3COO)2, PPh3, CuI | DMF, 100 °C, 3 h | 96 | scirp.orgscirp.org |

| 4-Propylphenylacetylene | 2-Amino-3-(4-propylphenylethynyl)pyridine | Pd(CF3COO)2, PPh3, CuI | DMF, 100 °C, 3 h | 85 | scirp.org |

A variation of this reaction is the carbonylative Sonogashira coupling, which incorporates a carbonyl group between the aryl and alkynyl moieties to form ynones. nih.gov This is achieved by carrying out the reaction under an atmosphere of carbon monoxide. nih.gov

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond the well-established Stille and Sonogashira couplings, other transition metal-catalyzed methodologies have been developed for the functionalization of bromopyridines. These methods offer alternative routes to a variety of substituted pyridines.

Arylmagnesite Coupling (Kumada Coupling): The Kumada coupling employs Grignard reagents (organomagnesium halides) as the nucleophilic component in a palladium- or nickel-catalyzed cross-coupling with organic halides. This method is particularly useful for forming carbon-carbon bonds. Research has shown the successful application of arylmagnesium bromides in the regioselective functionalization of pyridines via pyridyne intermediates. nih.govresearchgate.net For example, the reaction of 3-chloro-2-ethoxypyridine (B70323) with arylmagnesium bromides leads to the formation of 4-arylated pyridines in good yields. nih.govresearchgate.net

Mechanistic Studies of Catalytic Cycles in Bromopyridine Functionalization

Understanding the mechanistic details of catalytic cycles is crucial for optimizing reaction conditions and developing new catalytic systems. Mechanistic studies often employ a combination of experimental techniques and computational methods, such as DFT calculations. ruhr-uni-bochum.de

For palladium-catalyzed cross-coupling reactions, the general catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The initial step involves the reaction of the bromopyridine with a low-valent transition metal complex, typically Pd(0). This step can be rate-determining, and its efficiency is influenced by the nature of the halide and the electron density of the pyridine ring. ruhr-uni-bochum.de

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., organostannane, organoborane) is transferred to the palladium center. The mechanism of this step can be complex and may involve the formation of bimetallic intermediates. ruhr-uni-bochum.de

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the active catalyst.

Mechanistic investigations have also shed light on the role of additives. For instance, in Stille couplings, fluoride ions are believed to form hypervalent tin species that undergo transmetalation at a faster rate. harvard.edu In some reactions involving 3-bromopyridines, visible-light-driven, cobalt-mediated arylation has been reported, proceeding through the generation of an aryl radical. acs.org

Nucleophilic Aromatic Substitution (SNAr) on the Bromopyridine Scaffold

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. uomustansiriyah.edu.iqmasterorganicchemistry.comyoutube.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The presence of electron-withdrawing groups on the ring is crucial for activating the substrate towards nucleophilic attack. masterorganicchemistry.com The pyridine ring, being inherently electron-deficient, is susceptible to SNAr reactions.

The general mechanism of SNAr involves a two-step addition-elimination process. uomustansiriyah.edu.iq First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The loss of aromaticity in this step makes it the rate-determining step. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

The reactivity of halopyridines in SNAr reactions is influenced by the nature and position of the halogen. For instance, in some cases, a fluoropyridine may react more efficiently than a bromopyridine due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom being attacked. reddit.com

Investigation of Pyridyne Intermediates and Their Role in Regioselectivity

Under strongly basic conditions, the reaction of halopyridines can proceed through the formation of highly reactive intermediates called pyridynes (or dehydro-pyridines). nih.govnih.gov These intermediates are analogs of benzyne (B1209423) and are formed by the elimination of a proton and a halide from adjacent carbon atoms.

The formation of pyridyne intermediates can significantly influence the regioselectivity of the substitution reaction. For example, the reaction of 3-bromopyridine with a strong base can lead to the formation of a 3,4-pyridyne intermediate. nih.govrsc.org Subsequent nucleophilic attack on this intermediate can occur at either C-3 or C-4, leading to a mixture of products.

The regioselectivity of nucleophilic addition to pyridynes can be controlled by introducing substituents on the pyridine ring. nih.govnih.govproquest.com The "aryne distortion model" suggests that substituents can perturb the geometry of the pyridyne triple bond, leading to a preference for nucleophilic attack at one of the two carbons. nih.gov For example, an electron-withdrawing group at C-5 of a 3,4-pyridyne can favor nucleophilic addition at C-3. nih.gov

The following table illustrates the regioselective reactions of substituted 3,4-pyridynes.

| Pyridyne Precursor | Nucleophile | C3:C4 Adduct Ratio | Reference |

| 5-Bromo-3,4-pyridyne | N-methylaniline | 5.8:1 | nih.gov |

| 5-Bromo-3,4-pyridyne | Morpholine | 2.9:1 | nih.gov |

Base-Catalyzed Isomerization and Position-Selective Substitution

Recent studies have shown that 3-bromopyridines can undergo base-catalyzed isomerization to 4-bromopyridines, a process that proceeds via pyridyne intermediates. nih.govrsc.orgrsc.org This isomerization opens up new possibilities for achieving unconventional regioselectivity in nucleophilic aromatic substitution reactions.

By coupling this isomerization with a subsequent facile SNAr reaction, it is possible to achieve highly selective 4-substitution of 3-bromopyridines. nih.govrsc.orgrsc.org This tandem isomerization/substitution strategy is particularly valuable because 3-bromopyridines are often more readily available and stable than their 4-halogenated counterparts. rsc.orgrsc.org

This methodology has been successfully applied to achieve the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines. nih.govrsc.orgrsc.org The table below shows the effect of reaction conditions on the 4-selective etherification of 3-bromopyridine.

| 3-Bromopyridine:Alcohol Ratio | KBr Additive (mol%) | Overall Yield (%) | 4:3 Product Ratio | Reference |

| 1:4 | 0 | 54 | 2.4:1 | researchgate.net |

| 1:1 | 0 | 64 | 8.1:1 | researchgate.net |

| 2:1 | 0 | 95 | 12.6:1 | researchgate.net |

| 1:1.5 | 50 | 76 | 14.2:1 | researchgate.net |

Direct Grignard Reagent Formation and Electrophilic Trapping

The formation of a Grignard reagent from an aryl halide is a fundamental organometallic reaction. In the case of 3-bromopyridine, the precursor to our subject compound, the generation of 3-pyridylmagnesium bromide has been well-documented. The process involves the oxidative insertion of magnesium metal into the carbon-bromine bond. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the resulting organomagnesium species.

The mechanism of Grignard reagent formation is complex and thought to involve radical intermediates. The reaction must be conducted under inert and anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents, which would lead to their immediate quenching.

Once formed, the 3-pyridylmagnesium halide acts as a potent nucleophile and a strong base. This reactivity allows for the "trapping" of the Grignard reagent with various electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the 3-position of the pyridine ring. For instance, reactions with aldehydes and ketones yield the corresponding secondary and tertiary alcohols after acidic workup.

While direct experimental data on the formation of a Grignard reagent from 3-Bromopyridine-4-carbonyl chloride is scarce, the established reactivity of 3-bromopyridine suggests that under carefully controlled conditions, selective formation of the Grignard reagent at the C-Br bond could be envisioned. However, the high reactivity of the acyl chloride group towards the Grignard reagent itself presents a significant challenge for the isolation of the Grignard intermediate. This intramolecular reactivity would likely lead to polymerization or other side products.

A more plausible synthetic strategy would involve the protection of the carbonyl group or its precursor, the carboxylic acid, prior to the formation of the Grignard reagent. Following the Grignard reaction and electrophilic trapping, deprotection would then reveal the desired functional group at the 4-position.

Recent advancements have also explored novel methods for the coupling of bromopyridines with Grignard reagents, such as purple light-promoted radical coupling reactions, which proceed via a single electron transfer (SET) mechanism. This approach offers an alternative to traditional methods and expands the toolkit for functionalizing pyridine rings.

Table 1: Examples of Electrophilic Trapping of Pyridyl Grignard Reagents This table is illustrative and based on the reactivity of 3-pyridylmagnesium bromide.

| Electrophile | Reagent | Product Type after Workup |

|---|---|---|

| Aldehyde | R-CHO | Secondary alcohol |

| Ketone | R-CO-R' | Tertiary alcohol |

| Ester | R-COOR' | Tertiary alcohol (double addition) |

| Carbon Dioxide | CO2 | Carboxylic acid |

| Nitrile | R-CN | Ketone |

Chemoselectivity and Orthogonal Reactivity in Multifunctional 3-Bromopyridine-4-carbonyl chloride

Chemoselectivity, the preferential reaction of one functional group over another in a multifunctional compound, is a critical concept in organic synthesis. 3-Bromopyridine-4-carbonyl chloride contains two primary electrophilic centers: the carbon of the acyl chloride and the carbon atom bonded to the bromine. The orthogonal reactivity of these sites allows for selective transformations by choosing appropriate reagents and reaction conditions.

The reactivity of these two functional groups towards nucleophiles, such as Grignard reagents, differs significantly. Acyl chlorides are highly reactive electrophiles due to the strong electron-withdrawing effect of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack. stackexchange.com In contrast, the carbon-bromine bond on the pyridine ring is less electrophilic and typically requires a transition metal catalyst or the formation of an organometallic intermediate (like a Grignard reagent) to undergo substitution.

Therefore, when 3-Bromopyridine-4-carbonyl chloride is treated with a Grignard reagent, the reaction is expected to occur chemoselectively at the acyl chloride. chemistrysteps.com The nucleophilic carbon of the Grignard reagent will preferentially attack the highly electrophilic carbonyl carbon. masterorganicchemistry.com This addition-elimination process results in the formation of a ketone. wisc.eduorganic-chemistry.org

It is important to note that the newly formed ketone is also susceptible to attack by the Grignard reagent. chemistrysteps.commasterorganicchemistry.com To prevent a second addition and the formation of a tertiary alcohol, the reaction is often carried out at low temperatures and with careful control of the stoichiometry of the Grignard reagent. wisc.eduorganic-chemistry.org

The aryl bromide at the 3-position, being significantly less reactive under these conditions, would remain intact. This allows for subsequent functionalization of the C-Br bond through other transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), which are compatible with the ketone functionality. This two-step, selective functionalization demonstrates the principle of orthogonal reactivity inherent in the structure of 3-Bromopyridine-4-carbonyl chloride.

Table 2: Predicted Chemoselective Reactions of 3-Bromopyridine-4-carbonyl chloride

| Reagent | Reactive Site | Expected Product | Reaction Type |

|---|---|---|---|

| Grignard Reagent (1 equiv., low temp.) | Carbonyl chloride | 3-Bromo-4-acylpyridine | Nucleophilic acyl substitution |

| Pd catalyst, boronic acid, base | C-Br bond | 3-Aryl-4-pyridinecarbonyl chloride | Suzuki Coupling |

| Amine | Carbonyl chloride | 3-Bromo-4-carboxamide | Nucleophilic acyl substitution |

Applications of 3 Bromopyridine 4 Carbonyl Chloride in Advanced Organic Synthesis

Synthesis of Pyridine-Derived Amides and Peptidomimetics

The acyl chloride functionality of 3-bromopyridine-4-carbonyl chloride is readily exploited for the synthesis of pyridine-derived amides, which are significant substructures in medicinal chemistry and materials science.

3-Bromopyridine-4-carbonyl chloride undergoes efficient condensation reactions with a wide range of nitrogen nucleophiles. As a highly reactive acylating agent, it readily forms amide bonds under mild conditions.

Primary and Secondary Amines: The reaction with primary or secondary amines is a standard nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent expulsion of the chloride ion yields the corresponding N-substituted 3-bromopyridine-4-carboxamide and hydrochloric acid. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Ammonia: When reacted with ammonia, 3-bromopyridine-4-carbonyl chloride forms the parent amide, 3-bromopyridine-4-carboxamide. aobchem.com This primary amide is a useful intermediate for further chemical transformations.

Tertiary Amines: The reaction with tertiary amines does not result in a stable amide bond due to the absence of a proton on the nitrogen atom to be eliminated. Instead, a reactive acylammonium intermediate can be formed. This intermediate can itself act as an acylating agent towards other nucleophiles present in the reaction mixture.

The general scheme for these reactions is a cornerstone in the synthesis of various oroidin (B1234803) alkaloid analogues, where the introduction of a pyrrole (B145914) carboxamide is a key step. rsc.org

The synthesis of enantiomerically pure compounds is critical in drug discovery. When 3-bromopyridine-4-carbonyl chloride, an achiral molecule, reacts with a chiral, enantiopure amine, the stereochemical integrity of the amine's chiral center is typically preserved. This reaction leads to the formation of a single diastereomer of the resulting amide. This process is fundamental in creating peptidomimetics where the pyridine core acts as a scaffold, and the stereochemistry of the appended amino acid or chiral amine component is crucial for biological activity. While the reaction itself does not usually induce chirality, its efficiency and predictability make it a reliable method for incorporating the 3-bromopyridine-4-carboxamide moiety into complex chiral molecules without racemization. nih.gov

While the use of the acyl chloride is direct, its moisture sensitivity can be a drawback. To circumvent this, one-pot protocols starting from the more stable 3-bromopyridine-4-carboxylic acid have been developed. sigmaaldrich.com In these procedures, the carboxylic acid is activated in situ using a variety of coupling agents (e.g., thionyl chloride, oxalyl chloride) to generate the acyl chloride intermediate. Without isolation, the amine is then added to the reaction mixture to complete the amidation. This streamlined approach is often more efficient, reduces handling of sensitive intermediates, and is highly amenable to library synthesis for drug discovery programs.

Synthesis of Pyridine-Derived Esters

Similar to amidation, 3-bromopyridine-4-carbonyl chloride is an excellent reagent for the esterification of alcohols and phenols. arkat-usa.org The reaction, known as acylation, proceeds through a nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon.

Alcohols: Primary and secondary alcohols react readily with 3-bromopyridine-4-carbonyl chloride, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the corresponding esters in high yields. nih.gov This method is generally more efficient than the Fischer esterification, which requires acidic conditions and heat. masterorganicchemistry.com

Phenols: Phenols, being less nucleophilic than alcohols, also react efficiently with acyl chlorides. libretexts.org The reaction provides a direct route to aryl 3-bromoisonicotinates. In some cases, converting the phenol (B47542) to its more nucleophilic phenoxide salt with a base like sodium hydroxide (B78521) can accelerate the reaction. libretexts.org

These esterification reactions are valuable for creating a wide array of compounds, including potential prodrugs and functional materials. The general reaction is shown below:

Formation of Complex Heterocyclic Scaffolds and Ring Systems

The true synthetic power of 3-bromopyridine-4-carbonyl chloride lies in the ability to use its two functional groups in sequential or tandem reactions to construct complex, polycyclic heterocyclic systems. The bromo-substituent and the carbonyl group (or its derivatives) serve as orthogonal reactive handles.

The typical strategy involves first reacting the acyl chloride to form an amide or ester, thereby introducing a new molecular fragment. The bromine atom on the pyridine ring is then utilized for a subsequent ring-forming reaction. The bromine atom is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations. wikipedia.org

For example, a common pathway is to first form an amide with an appropriately functionalized amine. The resulting intermediate can then undergo an intramolecular cyclization, often mediated by a transition metal catalyst that activates the C-Br bond, to form fused ring systems like pyrazolo[3,4-c]pyridines or other related scaffolds. rsc.org Such frameworks are prevalent in biologically active molecules. Other complex ring systems can be accessed through Prins-type cyclizations or other cascade reactions where the carbonyl derivative and the bromo-aryl moiety participate in the formation of new rings. imperial.ac.ukresearchgate.net This modular approach allows for the systematic construction of diverse and complex heterocyclic libraries from a single, versatile starting material. nih.gov

Role as a Precursor in Multi-Component Carbonylative Coupling Reactions (e.g., Indolizine (B1195054) Synthesis)

The indolizine scaffold is a core structural feature in numerous natural products and pharmaceutically relevant molecules, and its conjugated system makes it attractive for materials science applications. nih.gov Multi-component reactions offer an efficient pathway to these structures, and palladium-catalyzed carbonylative couplings have emerged as a powerful tool for their synthesis. These reactions typically assemble the indolizine core from simple, readily available reagents like bromopyridines, imines, and alkynes. nih.gov

In this context, carbon monoxide is employed to generate reactive intermediates. rsc.org A key strategy involves the palladium-catalyzed carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne to furnish the indolizine ring system. nih.govnih.gov Research has demonstrated that substituted 2-bromopyridines, including sterically hindered ones, can be successfully incorporated into this one-pot reaction, highlighting the method's versatility. nih.govrsc.org

While many protocols generate the necessary acyl group in situ from a bromopyridine and carbon monoxide, 3-Bromopyridine-4-carbonyl chloride serves as a pre-activated precursor. Its acyl chloride functionality provides the carbonyl moiety directly, positioning it as a valuable starting material for related multi-component strategies aimed at constructing highly functionalized indolizine derivatives. The reaction of a bromopyridine, an imine, and an alkyne under palladium catalysis and a carbon monoxide atmosphere provides a modular route to indolizines where each component can be easily varied. nih.gov

Table 1: Exemplary Palladium-Catalyzed Indolizine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |

| 2-Bromopyridine, Imine, Alkyne, CO | Pd Catalyst (e.g., Pd(PtBu₃)₂), Chloride Source, Heat | Substituted Indolizine | In situ generation of a reactive 1,3-dipole intermediate from a bromopyridine. | nih.gov |

| 3-Substituted Bromopyridine | Similar to above | 8-Substituted Indolizine | Demonstrates tolerance for sterically hindered bromopyridines. | nih.govrsc.org |

Synthesis of Pyridine-Based Ligands for Coordination Chemistry

Pyridine and its derivatives are fundamental building blocks for ligands in coordination chemistry and catalysis. Their nitrogen atom provides a coordination site for a vast array of metal ions. The synthesis of complex ligands often involves the functionalization of a pyridine core. Bromopyridines are common precursors for creating more elaborate structures, such as bipyridines (a staple bidentate ligand), through various cross-coupling reactions. mdpi.com

3-Bromopyridine-4-carbonyl chloride offers a direct and efficient route for incorporating the 3-bromopyridine-4-carbonyl unit into larger molecular frameworks to create novel ligands. The highly reactive acyl chloride group can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, such as alcohols and amines. This reactivity allows for the straightforward formation of ester or amide linkages, tethering the pyridine motif to other chemical structures designed for metal coordination. For instance, reacting it with an amino-functionalized phosphine (B1218219) or another heterocyclic system could generate sophisticated multidentate ligands with tailored electronic and steric properties. The bromine atom remains available for subsequent cross-coupling reactions, allowing for further structural elaboration.

Construction of Functionalized Biaryls and Other Conjugated Systems

Biaryl structures, where two aromatic rings are linked by a carbon-carbon single bond, are prevalent in pharmaceuticals, agrochemicals, and materials science. numberanalytics.commdpi.com Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are the cornerstone of modern biaryl synthesis, typically involving the reaction of an aryl halide with an organometallic reagent. mdpi.comnumberanalytics.com

The bromine atom of 3-Bromopyridine-4-carbonyl chloride makes it an excellent substrate for such transformations. It can participate in palladium-catalyzed cross-coupling reactions with various arylboronic acids (Suzuki coupling) or organozinc reagents (Negishi coupling) to form a C(sp²)-C(sp²) bond, yielding a functionalized biaryl or hetero-biaryl system. mdpi.com This approach allows for the modular construction of complex molecules where one aryl component is the 3-substituted pyridine-4-carbonyl moiety. The carbonyl group is preserved during these coupling reactions, serving as a versatile functional handle for subsequent modifications or as an integral part of the final conjugated system.

Table 2: Cross-Coupling Strategies for Biaryl Synthesis

| Reaction Name | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | Aryl Bromide (e.g., Bromopyridine) | Arylboronic Acid | Palladium Catalyst + Base | Biaryl | mdpi.comnumberanalytics.com |

| Negishi Coupling | Aryl Bromide (e.g., Bromopyridine) | Organozinc Halide | Palladium Catalyst | Biaryl | mdpi.com |

| Ullmann Coupling | Aryl Halide | Copper Metal | Copper | Biaryl | numberanalytics.com |

Rearrangement Reactions Involving the Acyl Azide (B81097) Intermediate (e.g., Curtius Rearrangement to Isocyanates)

The Curtius rearrangement is a powerful and reliable method for converting carboxylic acids and their derivatives into primary amines, carbamates, or ureas via an isocyanate intermediate. nih.govrsc.org The reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which rearranges with the loss of dinitrogen gas (N₂) to form an isocyanate. wikipedia.orgorganic-chemistry.org

3-Bromopyridine-4-carbonyl chloride is an ideal starting material for this transformation. The synthesis of the key acyl azide intermediate is readily achieved through a nucleophilic acyl substitution reaction between the acyl chloride and an azide salt, such as sodium azide. organic-chemistry.orgmasterorganicchemistry.com

The resulting 3-bromopyridine-4-carbonyl azide is then subjected to rearrangement. The thermal rearrangement is believed to be a concerted process, where the migration of the pyridyl group occurs simultaneously with the expulsion of nitrogen gas, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This concerted mechanism ensures that the stereochemistry of the migrating group is fully retained. nrochemistry.com

The product of the rearrangement, 3-bromo-4-isocyanatopyridine, is a highly valuable synthetic intermediate. Isocyanates are electrophilic and react readily with a variety of nucleophiles. nih.gov

Reaction with water leads to hydrolysis, forming an unstable carbamic acid that decarboxylates to yield the corresponding primary amine, 3-bromo-pyridin-4-amine. wikipedia.orgmasterorganicchemistry.com

Reaction with alcohols (R'-OH) traps the isocyanate as a stable carbamate. nih.govmasterorganicchemistry.com

Reaction with amines (R'-NH₂) produces urea (B33335) derivatives. nih.gov

This sequence provides a robust pathway to introduce an amine or related functional group at the 4-position of the 3-bromopyridine (B30812) ring, starting from the corresponding carbonyl chloride. nih.govrsc.org

Table 3: The Curtius Rearrangement of 3-Bromopyridine-4-carbonyl chloride

| Step | Reactant | Reagent(s) | Intermediate/Product | Key Transformation | Reference |

| 1. Acyl Azide Formation | 3-Bromopyridine-4-carbonyl chloride | Sodium Azide (NaN₃) | 3-Bromopyridine-4-carbonyl azide | Nucleophilic Acyl Substitution | organic-chemistry.orgmasterorganicchemistry.com |

| 2. Rearrangement | 3-Bromopyridine-4-carbonyl azide | Heat (Δ) | 3-Bromo-4-isocyanatopyridine + N₂ | Rearrangement with loss of N₂ | wikipedia.orgnrochemistry.com |

| 3. Trapping (optional) | 3-Bromo-4-isocyanatopyridine | Water / Alcohol / Amine | Primary Amine / Carbamate / Urea | Nucleophilic addition to isocyanate | nih.govmasterorganicchemistry.com |

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are at the forefront of chemical analysis, each offering a unique window into the molecular world of 3-Bromopyridine-4-carbonyl chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. libretexts.orglibretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every unique carbon atom. libretexts.orglibretexts.org For aromatic systems like pyridine (B92270), the carbon atoms typically resonate in the range of 100-150 ppm. The carbonyl carbon of the acyl chloride group is expected to appear significantly downfield, generally in the region of 160-180 ppm, due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. The carbon atom attached to the bromine would also exhibit a characteristic shift. It is important to note that peak integration in ¹³C NMR is generally not used to quantify the number of carbons, as signal intensities can be influenced by other factors. libretexts.orglibretexts.org

Multidimensional Techniques: Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, respectively. These 2D NMR methods are invaluable for unambiguously assigning all the signals in the ¹H and ¹³C spectra of complex molecules like 3-Bromopyridine-4-carbonyl chloride, confirming the substitution pattern on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromopyridine-4-carbonyl chloride This table is predictive and based on general principles and data for related structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.8 - 9.0 | --- |

| H-5 | 7.8 - 8.0 | --- |

| H-6 | 8.6 - 8.8 | --- |

| C-2 | --- | ~150 |

| C-3 | --- | ~122 |

| C-4 | --- | ~145 |

| C-5 | --- | ~128 |

| C-6 | --- | ~155 |

| C=O | --- | ~168 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com In the case of 3-Bromopyridine-4-carbonyl chloride, the IR spectrum would be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak is typically observed in the range of 1770-1815 cm⁻¹. The precise position of this band can provide subtle information about the electronic environment of the carbonyl group.

The vibrations of the pyridine ring will also give rise to a series of characteristic absorption bands in the fingerprint region of the spectrum (below 1600 cm⁻¹). These include C=C and C=N stretching vibrations, as well as in-plane and out-of-plane C-H bending vibrations. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-700 cm⁻¹. By analyzing the positions and intensities of these bands, one can confirm the presence of the key functional groups and the pyridine core.

Table 2: Characteristic IR Absorption Frequencies for 3-Bromopyridine-4-carbonyl chloride

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1770 - 1815 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-Br | Stretch | 500 - 700 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For 3-Bromopyridine-4-carbonyl chloride, which has a molecular weight of 220.45 g/mol , the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. cymitquimica.comnih.gov Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensities. Similarly, the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will also contribute to the isotopic pattern of the molecular ion and fragment ions.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile samples, where the compound is first separated by gas chromatography and then introduced into the mass spectrometer. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is another common technique, particularly for polar molecules, which can be used to generate ions in the gas phase from a solution.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For 3-Bromopyridine-4-carbonyl chloride, common fragmentation pathways would likely involve the loss of the chlorine atom, the carbonyl group (as CO), or the bromine atom, leading to the formation of characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Aromatic compounds like 3-Bromopyridine-4-carbonyl chloride exhibit characteristic UV-Vis absorption bands due to π → π* and n → π* electronic transitions within the pyridine ring and the carbonyl group.

The pyridine ring itself has strong π → π* transitions, which are typically observed in the ultraviolet region. The presence of the bromo and carbonyl chloride substituents will influence the position and intensity of these absorption bands. The carbonyl group also has a weaker n → π* transition, which may be observed at longer wavelengths.

Studying the UV-Vis spectrum can provide insights into the extent of conjugation within the molecule. Changes in the absorption maxima (λ_max) can be correlated with structural modifications, making it a useful tool for monitoring reactions that alter the electronic structure of the pyridine ring or its substituents.

For 3-Bromopyridine-4-carbonyl chloride, a single-crystal X-ray diffraction analysis would reveal the precise geometry of the pyridine ring, which may be slightly distorted from a perfect hexagon due to the presence of the bulky and electronegative substituents. It would also provide the exact bond lengths of the C-Br, C-C, C-N, and C=O bonds, as well as the bond angles around the carbonyl carbon and within the pyridine ring.

Furthermore, X-ray crystallography can elucidate the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. While specific crystallographic data for 3-Bromopyridine-4-carbonyl chloride was not found in the search results, this technique remains the gold standard for unambiguous structural determination. mdpi.com

Computational Chemistry for Deeper Mechanistic and Electronic Insights

In conjunction with experimental techniques, computational chemistry provides a powerful platform for gaining a deeper understanding of the molecular properties and reactivity of 3-Bromopyridine-4-carbonyl chloride. Using methods such as Density Functional Theory (DFT), researchers can calculate various molecular properties, including:

Optimized Geometry: Computational methods can predict the most stable three-dimensional structure of the molecule, which can be compared with experimental data from X-ray crystallography.

Spectroscopic Properties: It is possible to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These calculated spectra can aid in the interpretation and assignment of experimental data.

Electronic Structure: Computational analysis can provide detailed information about the distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are key to understanding the molecule's reactivity in chemical reactions.

Reaction Mechanisms: Computational chemistry can be used to model the pathways of chemical reactions involving 3-Bromopyridine-4-carbonyl chloride. By calculating the energies of reactants, transition states, and products, researchers can elucidate the step-by-step mechanism of a reaction and identify the factors that control its outcome.

By combining the insights from advanced spectroscopic techniques and computational chemistry, a comprehensive and detailed picture of the structure, properties, and reactivity of 3-Bromopyridine-4-carbonyl chloride can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory has emerged as a powerful tool for predicting the properties of 3-Bromopyridine-4-carbonyl chloride. DFT calculations allow for a detailed examination of the molecule's electronic landscape, offering predictions of its reactivity and spectroscopic signatures.

Researchers utilize DFT to model the electron density and distribution within the molecule. This information is fundamental to understanding the inherent reactivity of the acyl chloride and pyridine ring functionalities. For instance, the calculated electrostatic potential map can highlight the electrophilic nature of the carbonyl carbon, making it a primary target for nucleophilic attack. The bromine atom's influence on the pyridine ring's electron density can also be quantified, providing insights into its role in directing substitution reactions.

Furthermore, DFT is instrumental in predicting spectroscopic data, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By simulating these spectra, researchers can corroborate experimental findings and assign specific spectral features to the vibrational modes and atomic environments within the molecule. This predictive capability is invaluable for confirming the structure and purity of synthesized compounds containing the 3-bromopyridinyl-4-carbonyl moiety.

Molecular Orbital (MO) Analysis of Reaction Intermediates, Transition States, and Frontier Orbitals

Molecular Orbital theory provides a complementary perspective to DFT, focusing on the orbitals that are most involved in chemical bonding and reactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals, is particularly insightful for understanding the reactivity of 3-Bromopyridine-4-carbonyl chloride.

The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics reveal its capacity to accept electrons. For 3-Bromopyridine-4-carbonyl chloride, the LUMO is typically localized on the carbonyl group, underscoring its electrophilicity. The HOMO, conversely, may be distributed across the pyridine ring and the bromine atom, suggesting potential sites for electrophilic attack on the molecule itself.

MO analysis is also critical for studying the mechanisms of reactions involving 3-Bromopyridine-4-carbonyl chloride. By calculating the energies and structures of reaction intermediates and transition states, researchers can map out the entire reaction pathway. This allows for the determination of activation energies and the identification of the rate-determining step, providing a detailed, step-by-step understanding of how the molecule transforms during a chemical reaction.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT and MO theory provide static pictures of the molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. MD simulations are particularly useful for the conformational analysis of 3-Bromopyridine-4-carbonyl chloride and for understanding the influence of the solvent environment.

The bond between the pyridine ring and the carbonyl group has a degree of rotational freedom, leading to different possible conformations (rotamers). MD simulations can track the rotational motion around this bond over time, revealing the relative stabilities of different conformers and the energy barriers between them. This information is crucial as the conformation of the molecule can significantly impact its reactivity and how it interacts with other molecules.

Moreover, chemical reactions are rarely conducted in the gas phase; they almost always occur in a solvent. MD simulations can explicitly model the interactions between 3-Bromopyridine-4-carbonyl chloride and surrounding solvent molecules. These simulations can elucidate how the solvent affects the molecule's conformational preferences and how it stabilizes or destabilizes reaction intermediates and transition states. Understanding these solvent effects is vital for translating theoretical predictions into practical, real-world chemical synthesis.

Future Directions and Emerging Methodologies

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways for pyridine (B92270) derivatives. nih.govmdpi.comunibo.itrasayanjournal.co.inresearchgate.netuniroma1.it The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. Future research is focused on developing cleaner alternatives.

For the synthesis of the precursor, 3-bromo-4-pyridinecarboxylic acid, methods are being explored that move away from harsh brominating agents. One approach involves the direct bromination of 4-pyridinecarboxylic acid using N-bromosuccinimide (NBS) in a solvent like glacial acetic acid at low temperatures. researchgate.net Another route starts from pyridine, which undergoes electrophilic substitution with bromine, followed by the introduction of the carboxylic acid group. researchgate.net A patented method for producing 3-bromopyridine (B30812) involves the reaction of pyridine with a hydrobromic acid solution under the influence of hydrogen peroxide, which is a greener oxidizing agent. nih.gov

These greener approaches to the precursors of 3-Bromopyridine-4-carbonyl chloride are indicative of a broader trend towards sustainability in the chemical industry. The development of catalytic and solvent-free methods for the conversion of the carboxylic acid to the acyl chloride would represent a significant step forward.

Expanding the Scope of Catalytic Transformations Involving Pyridine Acyl Chlorides

Catalysis is at the heart of modern organic synthesis, and its application to pyridine acyl chlorides is a burgeoning area of research. While specific catalytic transformations involving 3-Bromopyridine-4-carbonyl chloride are not yet widely reported, the reactivity of the closely related 2-bromopyridines provides a strong indication of future possibilities.

Ruthenium-catalyzed C-H bond functionalization, for instance, has been used for the meta-selective bromination of 2-phenylpyridine (B120327) derivatives. nih.gov This type of regioselective functionalization could, in principle, be applied to modify the pyridine ring of 3-Bromopyridine-4-carbonyl chloride, opening up new avenues for creating diverse molecular scaffolds. Furthermore, palladium-catalyzed carbonylative coupling reactions of bromopyridines have been developed to synthesize indolizines in a modular fashion from commercially available reagents. nih.gov This methodology, which proceeds through an in-situ generated acyl chloride intermediate, highlights the potential for developing one-pot, multicomponent reactions starting from precursors of 3-Bromopyridine-4-carbonyl chloride.

The development of novel catalysts that can selectively activate the C-Br bond or the acyl chloride group of 3-Bromopyridine-4-carbonyl chloride will be crucial for expanding its synthetic utility.

Advanced Automation and Robotics in Pyridine Chemistry Synthesis

The use of robotic platforms can also enhance safety by minimizing human exposure to reactive and potentially hazardous reagents like acyl chlorides.

Exploration of Novel Reactivity Patterns and Unconventional Bond Formations

The quest for novel chemical transformations is a constant driver of innovation in organic chemistry. For pyridine derivatives, research is ongoing to uncover new ways to functionalize the pyridine ring and to form unconventional chemical bonds. researchgate.netacs.orgacs.orgmdpi.com

The pyridine-boryl radical is an example of a reactive intermediate that has been used for the C-4 substitution of pyridine derivatives. acs.org This type of radical-mediated reaction could potentially be adapted for the functionalization of 3-Bromopyridine-4-carbonyl chloride, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the pyridine ring. The exploration of metal-free, site-selective C-N bond-forming reactions of polyhalogenated pyridines also presents an exciting avenue for the derivatization of this compound. rsc.org

Furthermore, the study of the fundamental reactivity of pyridine acyl chlorides, for instance through computational methods, can provide insights into their electronic structure and predict their behavior in reactions. rsc.org This can lead to the discovery of new reaction pathways and the design of novel synthetic strategies.

Integration of Predictive Computational Modeling with Experimental Research for Accelerated Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govmalariaworld.orgnih.govresearchgate.netijfans.orgresearchgate.net In the context of 3-Bromopyridine-4-carbonyl chloride, computational modeling can be used to predict its physicochemical properties, reactivity, and potential biological activity.

In silico design and virtual screening can be employed to identify promising drug candidates that can be synthesized from 3-Bromopyridine-4-carbonyl chloride. nih.govmalariaworld.orgresearchgate.netresearchgate.net By modeling the interaction of virtual compounds with biological targets, researchers can prioritize the synthesis of molecules with the highest probability of success, thereby saving time and resources.

Computational studies can also provide valuable insights into reaction mechanisms, helping chemists to optimize reaction conditions and to design more efficient synthetic routes. rsc.org The synergy between predictive computational modeling and experimental research is expected to accelerate the pace of discovery and innovation in the field of pyridine chemistry.

Q & A

Q. What are the recommended synthetic routes for 3-bromopyridine-4-carbonyl chloride, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves two steps: (1) preparation of 3-bromopyridine-4-carboxylic acid via bromination of pyridine derivatives or directed metalation, and (2) conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For example, bromination at the 3-position of pyridine derivatives can be achieved using bromine in the presence of Lewis acids (e.g., AlCl₃). The carboxylic acid intermediate (e.g., 3-bromopyridine-4-carboxylic acid) is then refluxed with SOCl₂ under anhydrous conditions to form the carbonyl chloride. Optimization Tips:

- Monitor reaction progress via TLC or NMR to avoid over-bromination.

- Use dry solvents and inert gas (N₂/Ar) to prevent hydrolysis of the acyl chloride.

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .

Q. How should researchers handle and store 3-bromopyridine-4-carbonyl chloride to ensure stability?

Answer: This compound is moisture-sensitive and prone to hydrolysis. Key handling protocols include:

- Storage in anhydrous conditions (e.g., sealed under argon in a desiccator).

- Use of glassware dried at 120°C prior to reactions.

- Immediate use after synthesis or storage at –20°C in amber vials to prevent light-induced degradation.

Safety Note: Wear nitrile gloves and safety goggles; refer to safety guidelines for acyl chlorides (e.g., 4-bromobenzoyl chloride protocols) .

Q. What spectroscopic methods are most effective for characterizing 3-bromopyridine-4-carbonyl chloride?

Answer:

- ¹H/¹³C NMR : Look for characteristic peaks: